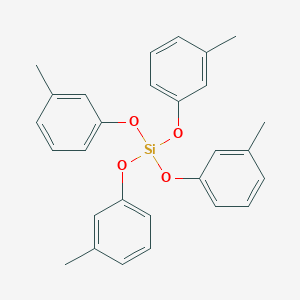
Tetrakis(3-methylphenyl) orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadyl sulfate, also known as vanadium(IV) oxide sulfate, is an inorganic compound with the chemical formula VOSO₄. It is a blue solid that is highly soluble in water and is one of the most common sources of vanadium in the laboratory. Vanadyl sulfate is known for its stability and is often used as a precursor to other vanadium compounds .
Preparation Methods
Vanadyl sulfate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄). The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate, which is the most common form .
Industrial production methods often involve the use of vanadium-bearing titanomagnetite and solvent extraction techniques to obtain highly pure vanadyl sulfate. For example, vanadium pentoxide can be dissolved in dilute sulfuric acid and subsequently reduced with a reducing agent to obtain concentrated vanadyl sulfate electrolytes .
Chemical Reactions Analysis
Vanadyl sulfate undergoes various chemical reactions, including oxidation, reduction, and complexation. In acidic solutions, it can be oxidized to vanadium(V) derivatives, which are yellow in color. Reduction reactions, such as those involving zinc, can produce vanadium(III) and vanadium(II) derivatives, which are green and violet, respectively .
Common reagents used in these reactions include sulfur dioxide for reduction and various acids for oxidation. Major products formed from these reactions include vanadyl acetylacetonate and other vanadyl derivatives .
Scientific Research Applications
Vanadyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor to synthesize other vanadium compounds and as a catalyst in various chemical reactions.
Biology: Vanadyl sulfate has been studied for its potential antidiabetic properties.
Medicine: Research has explored its use in treating diabetes and other metabolic disorders.
Industry: Vanadyl sulfate is used in the production of ceramics, glass, and as a mordant in dyeing processes.
Mechanism of Action
The mechanism by which vanadyl sulfate exerts its effects, particularly its antidiabetic action, involves the inhibition of protein tyrosine phosphatase 1B (PTP-1B), a critical regulator in the insulin signaling cascade. This inhibition enhances insulin receptor signaling, leading to improved glucose uptake and metabolism . Additionally, vanadyl sulfate has been shown to reduce endogenous glucose production and increase insulin-mediated glucose disposal .
Comparison with Similar Compounds
Vanadyl sulfate can be compared with other vanadium compounds such as vanadyl chloride, vanadyl nitrate, and vanadyl acetylacetonate. While all these compounds contain the vanadyl ion (VO²⁺), vanadyl sulfate is unique due to its high stability and solubility in water . This makes it a preferred choice for laboratory and industrial applications.
Similar compounds include:
Vanadyl chloride (VOCl₂): Used in organic synthesis and as a catalyst.
Vanadyl nitrate (VONO₃): Used in the preparation of other vanadium compounds.
Vanadyl acetylacetonate (VO(acac)₂): Used as a catalyst in organic reactions.
Properties
CAS No. |
16714-54-8 |
|---|---|
Molecular Formula |
C28H28O4Si |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tetrakis(3-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |
InChI Key |
RBFQPMLNHAHWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Key on ui other cas no. |
16714-54-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















